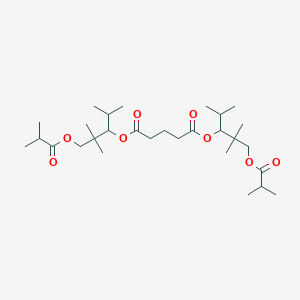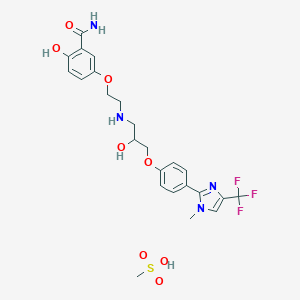
Polyglycerin-6
Vue d'ensemble
Description
Polyglycerin-6 (PG6) is a synthetic food additive used in the food industry. It belongs to a class of compounds known as polyglycerol esters of fatty acids. PG6 is commonly used as an emulsifier and stabilizer in food products, particularly in water-in-oil (W/O) emulsions. Its primary function is to improve the texture, stability, and shelf life of various food formulations .
Synthesis Analysis
PG6 is synthesized by esterifying glycerol with ricinoleic acid, which is derived from castor oil. The resulting mixture contains various esters with different chain lengths, contributing to its complex structure .
Molecular Structure Analysis
The molecular structure of PG6 consists of multiple glycerol units linked together by ester bonds. It has a hydrophilic head (glycerol) and a hydrophobic tail (ricinoleic acid). The exact composition and distribution of these esters can vary, leading to a mixture of different molecular species .
Chemical Reactions Analysis
PG6 acts as an emulsifier by reducing the interfacial tension between water and oil phases in emulsions. It forms a stable interface, allowing the dispersion of water droplets within the oil phase. The ester bonds in PG6 contribute to its emulsifying properties, enabling it to create stable W/O emulsions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Emulsion Stabilizer in Food Industry
Hexaglycerol monooleate (HGMO), a derivative of Hexaglycerol, has been found to improve the emulsifying property of sodium caseinate, a stabilizer of oil-in-water emulsions. This compound increases the surface hydrophobicity and decreases surface tension compared with sodium caseinate alone. The complex of HGMO and sodium caseinate has shown good stabilization on rice bran oil-in-water emulsions, making it a potential effective emulsifier for stable oil-in-water emulsions that load lipophilic bioactives in functional foods or beverages .
Encapsulation of Bioactive Compounds
The same study also found that the complex of HGMO and sodium caseinate can encapsulate bioactive compounds, such as curcumin. The encapsulation in oil-in-water emulsions dramatically reduced the degradation of these compounds during storage at 4℃ .
Catalyst for Glycerol Polymerization
Polyglycerols, which include Hexaglycerol, have been used as catalysts for glycerol polymerization. These catalysts have shown high catalytic activity, although they cannot be recycled and reused .
Production of Biocompatible Polyols
Polyglycerols are biocompatible and highly functional polyols with a wide range of applications, such as emulsifiers, stabilizers, and antimicrobial agents, in many industries including cosmetics, food, plastic, and biomedical .
Drug Delivery Systems
Polyglycerols have been used in the development of drug delivery systems. They can improve the water dispersion, stability, and bioavailability of insoluble bioactive compounds .
Wound Healing
Polyethylene glycols, a class of compounds related to polyglycerols, have been used in wound healing applications .
Cell Culture Models
Polyethylene glycols have also been used in the development of cell culture models .
Tissue Regeneration
In the field of biomedical research, polyethylene glycols have been used in tissue regeneration .
Orientations Futures
Research on PG6 continues to explore its molecular composition, individual ester species, and potential health implications. Further studies may focus on optimizing its use in low-calorie food products and identifying alternative natural emulsifiers .
: Su, C., De Meulenaer, B., & Van der Meeren, P. (2023). Analytics and applications of polyglycerol polyricinoleate (PGPR)—Current research progress. Comprehensive Reviews in Food Science and Food Safety, 22(6), 4282-4301. Read full text
Propriétés
IUPAC Name |
(2S)-3-[(2S)-3-[(2R)-3-[(2S)-3-[(2S)-3-[(2S)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2/t13-,14-,15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZRWTUPSQZOG-UGDFAFBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](COC[C@@H](COC[C@H](COC[C@H](COC[C@H](COC[C@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[(2S)-3-[(2S)-3-[(2R)-3-[(2S)-3-[(2S)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
CAS RN |
36675-34-0 | |
| Record name | Polyglycerin-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036675340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexaglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)






![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
